

IRC-083864: Initial Toxicology Screening Whitepaper

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Compound of Interest

Compound Name: IRC-083864

Cat. No.: B1672176

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the initial preclinical toxicology screening of the novel therapeutic candidate, **IRC-083864**. The following sections detail the in vitro and in vivo studies conducted to assess the preliminary safety profile of the compound. Methodologies for all key experiments are described, and data are presented to facilitate evaluation by drug development professionals. This guide is intended to serve as a foundational resource for further investigation into the toxicological and pharmacological properties of **IRC-083864**.

In Vitro Toxicology Assessment

The initial in vitro toxicology evaluation of **IRC-083864** was designed to identify potential cellular liabilities at an early stage. Key assays included cytotoxicity, hERG channel inhibition, and genotoxicity assessments.

Experimental Protocols

1.1.1 Cytotoxicity Assay (HepG2 Cell Line)

A human liver carcinoma cell line (HepG2) was utilized to assess the cytotoxic potential of **IRC-083864**. Cells were seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, cells were treated with a range of concentrations of **IRC-083864** (0.1 μ M to 100 μ M) for 48 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 value was calculated from the dose-response curve.

1.1.2 hERG Inhibition Assay (Automated Patch Clamp)

The potential for **IRC-083864** to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel was evaluated using an automated patch-clamp system. Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel were used. Cells were exposed to varying concentrations of **IRC-083864**, and the tail current of the hERG channel was recorded. The IC50 value was determined by fitting the concentration-response data to a logistic equation.

1.1.3 Bacterial Reverse Mutation Assay (Ames Test)

The genotoxic potential of **IRC-083864** was assessed using the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). The compound was tested at five concentrations. The number of revertant colonies was counted, and a compound was considered mutagenic if a dose-dependent increase of at least two-fold in the number of revertant colonies was observed.

Data Summary

Assay	Endpoint	Result
Cytotoxicity (HepG2)	IC50	75.3 μ M
hERG Inhibition	IC50	> 50 μ M
Ames Test (TA98)	Mutagenicity	Negative
Ames Test (TA100)	Mutagenicity	Negative

Table 1: Summary of In Vitro Toxicology Data for **IRC-083864**.

In Vivo Toxicology Assessment

Following the in vitro evaluation, a preliminary in vivo study was conducted in a rodent model to assess the acute toxicity and tolerability of **IRC-083864**.

Experimental Protocols

2.1.1 Acute Toxicity Study in Mice

Male and female CD-1 mice (n=5 per sex per group) were administered a single dose of **IRC-083864** via oral gavage at doses of 10, 50, and 200 mg/kg. A vehicle control group was also included. The animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. At the end of the study, a gross necropsy was performed.

Data Summary

Dose Group (mg/kg)	Mortality (Male)	Mortality (Female)	Key Clinical Observations
Vehicle	0/5	0/5	No abnormal findings
10	0/5	0/5	No abnormal findings
50	0/5	0/5	Mild, transient lethargy observed up to 4 hours post-dose
200	1/5	0/5	Lethargy, piloerection. No significant body weight changes in survivors.

Table 2: Summary of Acute In Vivo Toxicology Data for **IRC-083864** in Mice.

Visualizations

Experimental Workflow

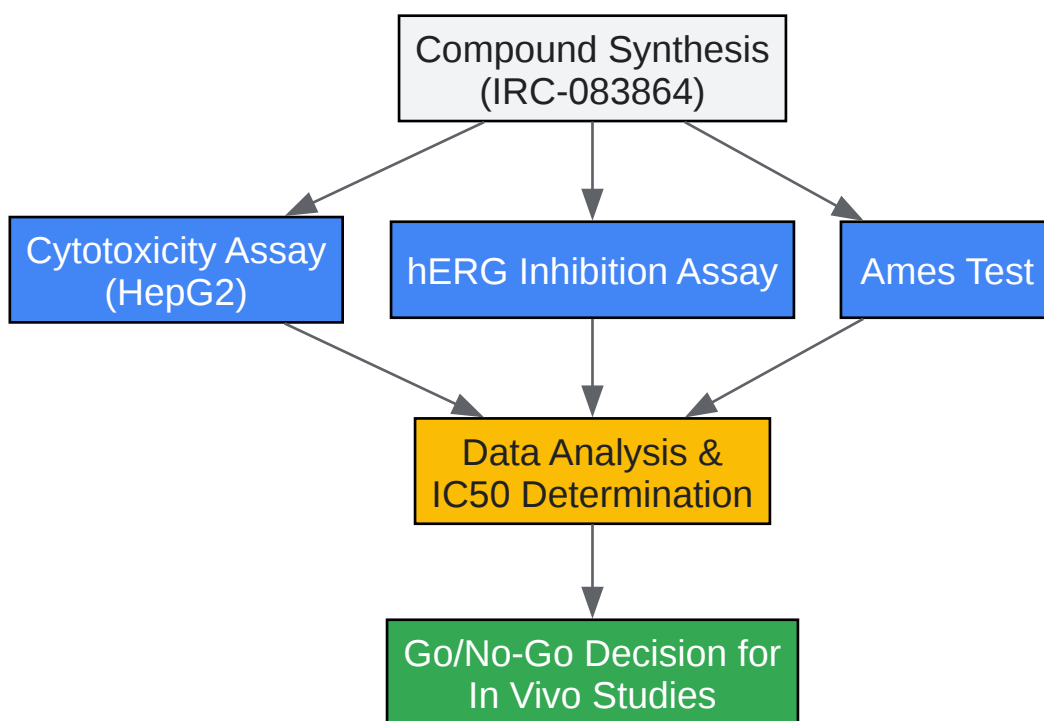


Figure 1. In Vitro Toxicology Screening Workflow

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Caption: Figure 1. In Vitro Toxicology Screening Workflow

Postulated Signaling Pathway Perturbation

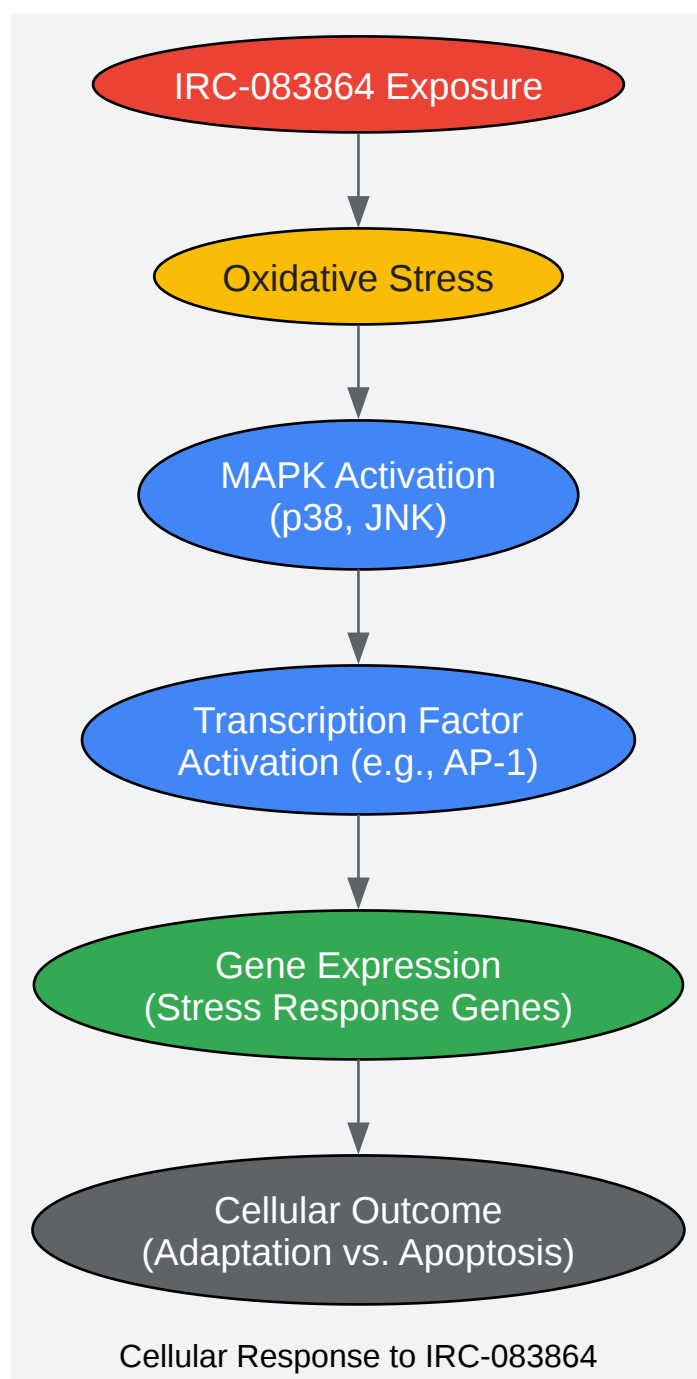


Figure 2. Hypothetical Stress Response Pathway

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Caption: Figure 2. Hypothetical Stress Response Pathway

Conclusion

The initial toxicology screening of **IRC-083864** indicates a favorable preliminary safety profile. The compound did not demonstrate mutagenic potential in the Ames test and exhibited low cytotoxicity in the HepG2 cell line. Furthermore, the risk of hERG channel inhibition appears to be minimal. In the acute in vivo study, **IRC-083864** was generally well-tolerated at lower doses, with some adverse effects noted at a high dose in male mice. These findings support the continued investigation of **IRC-083864** in further preclinical studies to establish a comprehensive safety profile for potential clinical development.

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